8-Methylguanine

Descripción general

Descripción

8-Methylguanine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 8-Methylguanine is the DNA structure itself . It has been shown that the introduction of this compound into DNA sequences can markedly stabilize the Z conformation under low salt conditions .

Mode of Action

This compound interacts with its targets, the DNA sequences, by stabilizing the Z conformation . This stabilization is achieved through the incorporation of this compound into the DNA sequences . The presence of this compound in the DNA sequence stabilizes the Z conformation by at least ΔG = -0.8 kcal/mol relative to the unmodified hexamer .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the conformational changes in DNA. The presence of this compound in DNA sequences leads to a shift from the B-DNA conformation to the Z-DNA conformation . This shift in conformation can have downstream effects on DNA transcription and replication processes, although the precise biological functions of Z-DNA have yet to be identified .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in DNA structure. The presence of this compound in DNA sequences leads to a stabilization of the Z-DNA conformation

Action Environment

The action of this compound is influenced by environmental factors such as salt conditions. It has been shown that this compound can stabilize the Z conformation of DNA under low salt conditions . .

Análisis Bioquímico

Biochemical Properties

8-Methylguanine plays a crucial role in biochemical reactions, particularly in the context of DNA structure and stability. It has been shown to stabilize the Z-DNA conformation under physiological salt conditions . The interaction of this compound with DNA is characterized by the syn conformation of guanine residues, which contributes to the overall stability of the Z-DNA structure .

This compound also interacts with various enzymes and proteins. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair . This inhibition is dose-dependent, with this compound showing a stronger inhibitory effect compared to its metabolite, 8-hydroxy-7-methylguanine . The selective binding of this compound to the active site of PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Cellular Effects

The presence of this compound in DNA can have profound effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce transcriptional mutagenesis by causing the misincorporation of bases during RNA synthesis . This can lead to the production of altered proteins, which may affect cellular function and contribute to disease pathogenesis .

In macrophages, this compound has been implicated in the regulation of trained immunity, a form of innate immune memory . The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) plays a role in this process by modulating the immune response through pathways involving farnesoid X receptor (FXR) and AMP-activated protein kinase (AMPK) . This highlights the potential impact of this compound on immune function and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the stabilization of Z-DNA conformation, which affects DNA supercoiling and transcription . The binding interactions of this compound with DNA are characterized by the syn conformation of guanine residues, which enhances the stability of the Z-DNA structure .

Additionally, this compound inhibits the activity of PARP1 by binding to its active site and preventing the synthesis of poly (ADP-ribose) (PAR), a signaling molecule involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and affect cellular responses to stress . The selective binding of this compound to PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound-containing DNA sequences can influence their biochemical properties . For instance, the stabilization of Z-DNA conformation by this compound is dependent on the concentration of NaCl and the number of this compound residues incorporated into the DNA sequence . Over time, the degradation of this compound can lead to changes in DNA structure and function.

Long-term effects of this compound on cellular function have also been observed in in vitro and in vivo studies. For example, the inhibition of PARP1 by this compound can result in sustained DNA damage and affect cell viability . These temporal effects highlight the importance of considering the stability and degradation of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased inhibition of PARP1 activity and greater accumulation of DNA damage . At high doses, this compound may also exhibit toxic or adverse effects, such as cytotoxicity and impaired cell function . These dosage-dependent effects underscore the need for careful consideration of dosage in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its formation and degradation. It is formed through the methylation of guanine by methylating agents, which can be either endogenous or exogenous . The degradation of this compound involves its conversion to 8-hydroxy-7-methylguanine by xanthine oxidase . This metabolite can further undergo demethylation or be excreted in urine . The involvement of this compound in these metabolic pathways highlights its dynamic nature and potential impact on cellular metabolism.

Subcellular Localization

This compound is primarily localized within the nucleus, where it interacts with DNA and affects its structure and function . The subcellular localization of this compound is influenced by its incorporation into DNA sequences and the presence of targeting signals or post-translational modifications. The localization of this compound within specific nuclear compartments can impact its activity and function, particularly in the context of DNA repair and transcriptional regulation .

Actividad Biológica

8-Methylguanine (m^8G) is a modified nucleobase that has garnered significant attention in molecular biology due to its unique structural properties and biological activities. This article provides a detailed overview of the biological activity of this compound, including its role in stabilizing nucleic acid structures, implications in carcinogenesis, and potential therapeutic applications.

Structural Properties and Stabilization of Nucleic Acids

Z-DNA Stabilization

One of the most notable activities of this compound is its ability to stabilize Z-DNA, a left-handed helical form of DNA. Research indicates that the incorporation of m^8G into oligonucleotides significantly enhances the stability of Z-DNA under physiological conditions. For instance, a study demonstrated that the hexamer d(CGC[m^8G]CG)² adopts a Z structure with all guanines in the syn conformation, stabilizing it by at least compared to unmodified sequences . This stabilization is particularly pronounced under low salt concentrations, which are typically unfavorable for Z-DNA formation.

Thermodynamic Parameters

The thermodynamic properties associated with m^8G incorporation have been extensively studied. The midpoint NaCl concentration for the B-Z transition increases with the number of m^8G residues, indicating a robust stabilization effect. In one experiment, it was observed that m^8G-containing sequences exhibited a characteristic circular dichroism (CD) spectrum indicative of Z conformation even at physiological salt concentrations .

| Oligonucleotide | Stability (ΔG) | Salt Concentration (M) |

|---|---|---|

| d(CGC[m^8G]CG)² | -0.8 kcal/mol | Physiological |

| d(CGCGA)² | Reference | Low |

Biological Implications

Carcinogenic Potential

The biological activity of this compound extends beyond structural stabilization; it has also been implicated in carcinogenic processes. The International Agency for Research on Cancer (IARC) has highlighted the potential for modified guanine bases like m^8G to participate in mutagenic events, leading to DNA damage and subsequent tumorigenesis . The presence of m^8G can alter base pairing properties and increase the likelihood of mispairing during DNA replication.

Case Studies

Several studies have explored the effects of m^8G on cellular processes:

- Study on Tetramolecular Quadruplexes: Research demonstrated that m^8G affects the structure and stability of tetramolecular quadruplexes, which are important in regulating gene expression and maintaining genomic integrity .

- Z-RNA Interaction Studies: m^8G has been shown to stabilize Z-RNA structures as well, facilitating interactions with proteins that recognize these unique RNA conformations .

Therapeutic Applications

Given its stabilizing effects on nucleic acids, this compound holds promise for therapeutic applications:

- Antisense Oligonucleotides: The incorporation of m^8G into antisense oligonucleotides can enhance their stability and efficacy against target RNA molecules, potentially improving therapeutic outcomes in conditions such as cancer or viral infections .

- Z-RNA as a Therapeutic Target: The ability of m^8G to stabilize Z-RNA opens avenues for targeting Z-RNA structures in diseases where these forms are implicated, such as certain viral infections .

Aplicaciones Científicas De Investigación

Stabilization of Z-DNA

8-Methylguanine has been identified as an effective stabilizer for Z-DNA, a left-handed helical form of DNA that plays a role in various biological processes. Several studies have demonstrated that the incorporation of m^8G into DNA sequences markedly enhances the stability of Z-DNA under physiological conditions.

Key Findings:

- Z-DNA Formation : The presence of m^8G facilitates the transition from B-form to Z-form DNA. Specifically, oligonucleotides containing m^8G exhibit a characteristic circular dichroism (CD) spectrum indicative of Z-DNA when subjected to low salt concentrations .

- Positioning Effects : The stabilizing effect of m^8G is highly dependent on its position within the DNA strand. Studies indicate that m^8G positioned centrally within oligonucleotides is most effective at promoting B-Z transitions, while peripheral placements yield diminished effects .

Influence on B-Z Transitions

The ability of this compound to induce B-Z transitions has been extensively studied. These transitions are crucial for understanding gene regulation and the structural dynamics of nucleic acids.

Research Insights:

- Thermodynamic Properties : Research indicates that m^8G can stabilize the Z conformation by approximately compared to unmodified sequences. This stabilization is vital for exploring the biochemical roles of Z-DNA in cellular processes .

- Sequence Composition : The sequence context surrounding m^8G also influences its effectiveness in stabilizing Z-DNA. Variations in adjacent bases can significantly alter the stability and propensity for B-Z transitions .

Potential Therapeutic Applications

The unique properties of this compound suggest potential applications in therapeutic contexts, particularly in cancer research and gene therapy.

Case Studies:

- Cancer Research : The mutagenic properties associated with oxidative modifications like 8-oxoguanine have drawn parallels with m^8G's role in stabilizing DNA structures that may influence cancer progression. Understanding these dynamics could lead to novel strategies for targeting cancerous cells through manipulation of nucleic acid structures .

- Gene Regulation : By employing m^8G-modified oligonucleotides, researchers can investigate gene expression regulation mechanisms mediated by Z-DNA structures. This could pave the way for innovative gene therapy approaches that leverage these modified bases to modulate transcriptional activity .

Summary Table of Key Properties and Applications

| Property/Aspect | Description |

|---|---|

| Chemical Structure | Modified guanine with a methyl group at the C8 position |

| Stabilization Effect | Enhances stability of Z-DNA; effective under physiological salt conditions |

| B-Z Transition Role | Facilitates transition from B-form to Z-form DNA; effectiveness varies with sequence context |

| Therapeutic Potential | Investigated for roles in cancer research and gene therapy; may influence gene regulation |

Propiedades

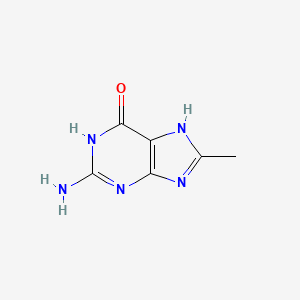

IUPAC Name |

2-amino-8-methyl-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMEMUXTWZGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178334 | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23662-75-1 | |

| Record name | 8-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.